An In-depth Technical Guide to 2-Chloro-4,4'-bipyridine: Synthesis, Properties, and Applications in Modern Chemistry
An In-depth Technical Guide to 2-Chloro-4,4'-bipyridine: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,4'-bipyridine is a halogenated heterocyclic compound that has emerged as a versatile building block in organic synthesis. Its unique electronic properties, stemming from the presence of two pyridine rings and a strategically positioned chlorine atom, make it a valuable precursor for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of 2-Chloro-4,4'-bipyridine, covering its physicochemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in pharmaceutical research and drug development.
Physicochemical Properties
2-Chloro-4,4'-bipyridine is typically a solid at room temperature, and its key properties are summarized in the table below. While a precise melting point is not consistently reported in publicly available literature, its high boiling point is indicative of a stable crystalline structure. Its solubility is generally good in common organic solvents, a characteristic that facilitates its use in a variety of reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 53344-73-3 | [1][2] |
| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |
| Molecular Weight | 190.63 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Boiling Point | 313 °C at 760 mmHg | [1] |
| Density | 1.245 g/cm³ | [1] |
| Storage | Inert atmosphere, room temperature | [3] |
Synthesis of 2-Chloro-4,4'-bipyridine
A common and effective method for the synthesis of 2-Chloro-4,4'-bipyridine involves the chlorination of the corresponding 4,4'-bipyridine-N,N'-dioxide. This precursor can be prepared by the oxidation of 4,4'-bipyridine. The subsequent reaction with a chlorinating agent, such as phosphorus oxychloride (POCl₃), introduces the chlorine atom at the 2-position of one of the pyridine rings.[4]
Detailed Experimental Protocol: Synthesis from 4,4'-bipyridine-N,N'-dioxide
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
4,4'-bipyridine-N,N'-dioxide
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated potassium carbonate (K₂CO₃) solution
-
Acetone
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, suspend 4,4'-bipyridine-N,N'-dioxide (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) (e.g., 10-20 eq).
-
Heat the reaction mixture to reflux and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and the release of HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated solution of potassium carbonate (K₂CO₃) until the pH is approximately 7-8. A precipitate will form.
-
Collect the crude product by vacuum filtration.
-
Wash the solid precipitate with cold water and then with a small amount of cold acetone to remove impurities.
-
Dry the product under vacuum to yield 2-Chloro-4,4'-bipyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.
Chemical Reactivity and Key Transformations
The reactivity of 2-Chloro-4,4'-bipyridine is dominated by the presence of the chlorine atom at the 2-position, which is activated towards nucleophilic substitution and is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of 2-Chloro-4,4'-bipyridine, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, leading to the synthesis of functionalized bipyridine derivatives. These products are of significant interest in medicinal chemistry and materials science.[5][6]
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-4,4'-bipyridine with Phenylboronic Acid
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Chloro-4,4'-bipyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Schlenk tube or round-bottom flask
-
Inert atmosphere (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a Schlenk tube or a round-bottom flask, add 2-Chloro-4,4'-bipyridine (1.0 mmol), phenylboronic acid (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenyl-4,4'-bipyridine.[7][8][9]
Applications in Drug Discovery and Development
Bipyridine scaffolds are prevalent in a multitude of biologically active compounds and approved pharmaceutical drugs.[5] The ability to functionalize the bipyridine core is crucial for modulating the pharmacological properties of these molecules. 2-Chloro-4,4'-bipyridine serves as a key intermediate in this context, providing a reactive handle for the introduction of diverse molecular fragments.[10]
The 2-aryl-4,4'-bipyridine derivatives synthesized from 2-Chloro-4,4'-bipyridine can be further elaborated to create libraries of compounds for high-throughput screening in drug discovery programs. These compounds have potential applications in various therapeutic areas, including but not limited to oncology, inflammation, and infectious diseases, owing to the ability of the bipyridine motif to coordinate with metal ions in metalloenzymes and to participate in various biological interactions.[11] While specific examples of marketed drugs that directly use 2-Chloro-4,4'-bipyridine as a starting material are not readily found in public literature, its utility as a versatile building block for creating novel chemical entities with therapeutic potential is well-established within the medicinal chemistry community.
Safety and Handling
2-Chloro-4,4'-bipyridine is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be performed in a well-ventilated fume hood.
Conclusion
2-Chloro-4,4'-bipyridine is a valuable and versatile intermediate in organic synthesis. Its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of a wide range of functionalized bipyridine derivatives. These products are of significant interest to researchers in academia and industry, especially those involved in drug discovery and the development of new materials. A thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the advancement of chemical sciences.
References
- Anderson, K. W., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 45(39), 6523-6527 (2006).
-
American Elements. 2-Chloro-4,4'-bipyridine. Available from: [Link]
-
Molecular Database (Mol-Instincts). 53344-73-3 | 2-Chloro-4,4'-bipyridine. Available from: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
- Kamon, T., et al.
-
Wikipedia. Paraquat. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4,4'-Bipyridine in Pharmaceutical Intermediate Synthesis. Available from: [Link]
-
Preprints.org. Recent Progress on the Synthesis of Bipyridine Derivatives. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Dalton Transactions. A new 2-carboxylate-substituted 4,4′-bipyridine ligand: coordination chemistry of 4,4′-bipyridine-2-carboxylic acid and its synthetic intermediate 2-methyl-4,4′-bipyridine. Available from: [Link]
-
IndiaMART. Bipyridine - Bipyridyls Latest Price, Manufacturers & Suppliers. Available from: [Link]
-
Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available from: [Link]
- Han, H., et al. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. Molecules, 18(11), 13484-13499 (2013).
Sources
- 1. americanelements.com [americanelements.com]
- 2. 53344-73-3 | 2-Chloro-4,4'-bipyridine - Moldb [moldb.com]
- 3. 2-Chloro-4,4'-bipyridine | 53344-73-3 [sigmaaldrich.com]
- 4. 2,2'-DICHLORO-[4,4']-BIPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. mlunias.com [mlunias.com]
- 11. Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
